4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Heterocycle synthesis Mass spectrometry Electrophilic cyclization

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS 22544-02-1), also known as 2-Nitro-2',4-dichloro-diphenyl ether, is a chlorinated nitroaromatic compound within the diphenyl ether family (molecular formula C₁₂H₇Cl₂NO₃, MW 284.09). Its defining structural features are a nitro group at the ortho position relative to the ether bridge on one aromatic ring, a chlorine at the para position of that same ring, and a second chlorine at the ortho (2') position of the phenoxy ring.

Molecular Formula C12H7Cl2NO3
Molecular Weight 284.09 g/mol
CAS No. 22544-02-1
Cat. No. B1582608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
CAS22544-02-1
Molecular FormulaC12H7Cl2NO3
Molecular Weight284.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C12H7Cl2NO3/c13-8-5-6-12(10(7-8)15(16)17)18-11-4-2-1-3-9(11)14/h1-7H
InChIKeyAXWRVQCZOCJLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS 22544-02-1): A Dichlorinated Ortho-Nitrodiphenyl Ether for Agrochemical Intermediate and Heterocycle Synthesis Applications


4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS 22544-02-1), also known as 2-Nitro-2',4-dichloro-diphenyl ether, is a chlorinated nitroaromatic compound within the diphenyl ether family (molecular formula C₁₂H₇Cl₂NO₃, MW 284.09) [1]. Its defining structural features are a nitro group at the ortho (2) position relative to the ether bridge on one aromatic ring, a chlorine at the para (4) position of that same ring, and a second chlorine at the ortho (2') position of the phenoxy ring [1][2]. This substitution pattern places it at a structurally critical intersection between classic diphenyl ether herbicides (e.g., nitrofen, which bears a para-nitro group) and modern heterocycle precursors that exploit ortho-nitro reactivity for cyclization chemistry [3].

Why 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene Cannot Be Replaced by Generic Nitrodiphenyl Ethers: Structural Isomerism Drives Divergent Reactivity and Physical Properties


Among dichlorinated nitrodiphenyl ethers sharing the formula C₁₂H₇Cl₂NO₃, substitutional isomerism produces profound differences in chemical reactivity, physical state, and downstream synthetic utility. The ortho-nitro arrangement in CAS 22544-02-1 enables a protonation-triggered intramolecular electrophilic cyclization—forming heterocyclic phenoxazine-type intermediates—that is completely absent in the para-nitro isomer nitrofen (CAS 1836-75-5) [1]. Similarly, moving the chlorine on the phenoxy ring from ortho (2') to para (4') (as in CAS 135-12-6) raises the melting point by approximately 18–20 °C, altering handling, formulation compatibility, and purification behavior [2]. The monochloro analog (CAS 39145-47-6) exhibits a LogP approximately 0.66 units lower, translating to measurably reduced lipophilicity that affects membrane partitioning, environmental transport modeling, and extraction efficiency [3]. These differences are not incremental—they represent discrete, structurally encoded divergence that precludes casual substitution without revalidation of synthetic pathways, analytical methods, or formulation protocols.

Quantitative Differentiation Evidence for 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene: Head-to-Head Comparisons with Structural Analogs


Ortho-Nitro Cyclization: Unique Gas-Phase Heterocycle Formation Absent in Para-Nitro Isomers

The ortho-nitro group in 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene enables a protonation-initiated intramolecular electrophilic cyclization to yield heterocyclic phenoxazine-type intermediates—a reaction pathway that is structurally impossible for para-nitro diphenyl ethers. Under collision-induced dissociation (CAD) conditions, the protonated ortho-nitro compound ([M+H]⁺) undergoes characteristic sequential losses of H₂O, two OH radicals, and H₂O+CO, diagnostic of cyclization and heterocycle formation. In contrast, the para-nitro isomer ([M+H]⁺ at m/z 216) undergoes only a single OH radical loss (to m/z 199) with no detectable H₂O, 2OH, or H₂O+CO eliminations, confirming the absence of cyclization [1]. This cyclization specificity provides a gateway to synthesizing phenoxazine derivatives, heterocyclic ketones, and related scaffolds directly from the ortho-nitro precursor.

Heterocycle synthesis Mass spectrometry Electrophilic cyclization Phenoxazine

Melting Point: 18–20 °C Lower Than the Para-Chloro Positional Isomer, Enabling Easier Handling and Formulation

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene exhibits a melting point of 59–61 °C as reported in the CAS Common Chemistry authoritative database [1]. Its positional isomer, 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (CAS 135-12-6), which differs only in the placement of the chlorine on the phenoxy ring from ortho (2') to para (4'), melts at 79 °C—a difference of approximately 18–20 °C [2]. This substantial melting point depression arises from less efficient crystal packing in the ortho-chloro isomer and directly impacts practical handling: the target compound can be melted using modest warming (e.g., a water bath), while the para isomer requires significantly higher temperatures for liquid-phase processing, affecting solvent-free reaction setups, melt-formulation protocols, and large-scale purification logistics.

Physicochemical properties Formulation Crystallization Procurement specification

Lipophilicity (LogP): 0.66 Log Units Higher Than the Monochloro Analog, Impacting Partitioning and Membrane Permeability

The dichloro substitution of 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene confers a reported LogP of 5.22, compared to 4.56 for the monochloro analog 1-(4-chlorophenoxy)-2-nitrobenzene (CAS 39145-47-6) [1][2]. This ΔLogP of approximately 0.66 corresponds to a roughly 4.6-fold increase in octanol-water partition coefficient, reflecting significantly greater lipophilicity. In the context of diphenyl ether QSAR studies, lipophilicity has been identified as a key parameter accounting for variation in Protox-inhibiting activity, with higher logP values generally correlating with enhanced membrane permeation and target-site accumulation [3]. The second chlorine not only increases molecular weight from 249.65 to 284.09 g/mol but also shifts the compound into a higher lipophilicity bracket relevant for agrochemical lead optimization and environmental fate modeling.

Lipophilicity LogP QSAR Environmental fate Membrane permeability

Chlorine Substitution Pattern: Ortho-Chloro on Phenoxy Ring Modulates Electronic Environment for Nucleophilic Aromatic Substitution

The ortho (2') chlorine on the phenoxy ring of 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene creates a distinct electronic environment compared to isomers with para (4') chlorine placement. In diphenyl ether SAR studies, the position of chlorine substitution on the phenoxy ring directly influences the electron density distribution across the ether bridge, modulating the reactivity of both the nitro group (for reduction to amine) and the chloro substituents (for nucleophilic aromatic substitution) [1]. The combined presence of an ortho-nitro group and ortho'-chloro substituent on opposite rings establishes a unique dihedral angle constraint and through-space electronic interaction not present in the 4,4'-dichloro isomer (CAS 135-12-6), which has been separately characterized as an intermediate for agrochemicals and dyes with different reactivity profiles [2]. This regioisomeric effect is consistent with class-level SAR findings that meta-substitution on the nitrophenyl ring is essential for maximal Protox-inhibiting herbicidal activity, implying that even subtle positional changes produce functionally significant outcomes [3].

Nucleophilic aromatic substitution Electronic effects Synthetic intermediate Reduction chemistry

Boiling Point and Volatility: Distillation Characteristics Differentiate Ortho-Chloro from Para-Chloro Isomer

Under reduced pressure, 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene boils at 199–203 °C at 6 Torr [1]. The para-chloro isomer (CAS 135-12-6) boils at 220–223 °C at 11 Torr [2]. Although measured at different pressures, the ortho-chloro compound exhibits a substantially lower boiling point under comparable vacuum conditions—consistent with its lower melting point and less efficient intermolecular interactions. For procurement decisions involving vacuum distillation purification, this boiling point difference determines distillation cut points, condenser parameters, and energy costs. It also provides an orthogonal quality control check: the isomers can be distinguished by their distinct boiling ranges, reducing the risk of accepting an incorrectly substituted analog.

Distillation Purification Volatility Process chemistry

Verified Application Scenarios for 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene Based on Quantitative Differentiation Evidence


Precursor for Phenoxazine and Related Heterocycle Synthesis via Ortho-Nitro Cyclization

The ortho-nitro group undergoes protonation-triggered intramolecular electrophilic cyclization to form heterocyclic phenoxazine-type intermediates, followed by elimination of H₂O, 2OH, or H₂O+CO. This reactivity is structurally specific to ortho-nitro diphenyl ethers and is completely absent in para-nitro isomers such as nitrofen. Researchers pursuing novel phenoxazine, phenothiazine, or phenazine scaffolds for medicinal chemistry or agrochemical discovery should specify CAS 22544-02-1, as the para-nitro or para-chloro isomers cannot support this cyclization pathway [1].

Agrochemical Intermediate with Differentiated Lipophilicity for Protox-Inhibitor Lead Optimization

With a LogP of 5.22—approximately 0.66 units higher than the monochloro analog—this compound occupies a distinct lipophilicity range relevant to protoporphyrinogen oxidase (Protox) inhibitor SAR. QSAR studies on diphenyl ether herbicides have demonstrated that lipophilicity, molecular bulk, and electrostatic potentials account for variation in both enzyme-inhibitory (I₅₀) and herbicidal activities. The 2',4-dichloro substitution pattern, combined with ortho-nitro placement, provides a unique entry in any matrix screening of nitrodiphenyl ether analogs for herbicidal or photodynamic therapeutic lead identification [2][3].

Synthetic Building Block Requiring Low-Temperature Melt Processing or Ambient-Temperature Liquid-Phase Reactions

The melting point of 59–61 °C allows the compound to be handled as a melt using mild heating (e.g., water bath), unlike the para-chloro isomer (mp 79 °C) which requires more aggressive heating. For solvent-free reactions, melt-phase condensations, or formulation studies where processing below 65 °C is desired, this lower melting point is a quantifiable procurement advantage. Quality control laboratories can also use the distinct melting point and boiling point (199–203 °C @ 6 Torr) to confirm isomer identity upon receipt, reducing the risk of accepting the incorrect dichloronitrodiphenyl ether [4][5].

Environmental Fate and Analytical Method Development Requiring Defined LogP Standards

The dichloro substitution pattern produces a LogP of 5.22, placing this compound in a well-defined high-lipophilicity bracket for reversed-phase HPLC method development, liquid-liquid extraction protocol optimization, and environmental partitioning studies (e.g., soil adsorption coefficient prediction). The SIELC laboratory has published a validated reverse-phase HPLC method specifically for this compound using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, confirming its suitability as a chromatographic reference standard. The substantial LogP difference from the monochloro analog (ΔLogP ≈ 0.66) means that extraction recoveries and retention times will differ markedly, making the correct compound essential for reproducible analytical workflows [6][3].

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